molecular formula C10H12IN B13030464 3-(3-Iodophenyl)pyrrolidine

3-(3-Iodophenyl)pyrrolidine

Cat. No.: B13030464
M. Wt: 273.11 g/mol
InChI Key: CDQMDDISVPQTKQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Cores in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and biological properties to molecules. tandfonline.comtandfonline.com Its five-membered, saturated, and non-planar structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings. nih.gov This three-dimensionality, a result of sp³-hybridization, is a key factor in the clinical success of new drug candidates. nih.gov The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. tandfonline.comnih.gov

The versatility of the pyrrolidine scaffold stems from several key characteristics:

Stereochemistry: The presence of chiral centers within the pyrrolidine ring allows for the creation of stereoisomers with distinct biological profiles, enabling fine-tuning of a drug candidate's interaction with its target. nih.govresearchgate.net

Structural Modifications: The pyrrolidine ring can be readily functionalized at multiple positions, particularly at the nitrogen atom (N1) and carbons 3 and 5, providing ample opportunities to optimize biological activity and target specificity. ontosight.aibohrium.com

Physicochemical Properties: The inherent properties of the pyrrolidine ring, such as hydrophilicity, basicity, and conformational rigidity, can enhance a molecule's pharmacokinetic profile, including bioavailability and metabolic stability. tandfonline.comontosight.ai

Molecules incorporating the pyrrolidine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, antiviral, antimicrobial, and anti-inflammatory properties. tandfonline.comfrontiersin.org

Historical Context of Pyrrolidine-Based Research and Development

The pyrrolidine ring system has a long and rich history in chemistry, being a core component of many naturally occurring alkaloids isolated from plants and microorganisms. nih.govfrontiersin.org Classic examples include nicotine (B1678760) and anisomycin, which have been known for their biological activities for many years. nih.govfrontiersin.org The recognition of the pyrrolidine scaffold's prevalence in nature spurred extensive research into its synthesis and derivatization.

Early research often focused on the isolation and structural elucidation of these natural products. As synthetic methodologies advanced, chemists began to explore the creation of novel pyrrolidine-containing compounds. A significant milestone in pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction, which provides a versatile method for constructing the five-membered ring. nih.gov Over the years, numerous other synthetic strategies have been developed, including ring construction from various precursors and the functionalization of pre-existing pyrrolidine rings. nih.govontosight.ai The advent of techniques like microwave-assisted organic synthesis has further accelerated the development of new pyrrolidine derivatives. nih.gov

Structural Versatility and Conformational Dynamics of the Pyrrolidine Ring in Bioactive Molecules

The non-planar nature of the pyrrolidine ring is a key determinant of its structural versatility. researchgate.net Unlike flat aromatic rings, the saturated five-membered ring of pyrrolidine can adopt various puckered conformations, a phenomenon known as "pseudorotation." nih.govnih.gov This conformational flexibility allows the pyrrolidine scaffold to present its substituents in a variety of spatial orientations, which is crucial for optimizing interactions with biological targets. researchgate.net

The two most common conformations are the "endo" and "exo" envelope forms. nih.gov The preferred conformation can be influenced by the nature and position of substituents on the ring. nih.govresearchgate.net For instance, the introduction of a bulky substituent can lock the ring into a specific conformation. researchgate.net This ability to control the ring's pucker is a powerful tool for medicinal chemists in designing molecules with specific three-dimensional shapes to fit into the binding pockets of proteins.

The conformational preferences of the pyrrolidine ring can be studied using techniques such as NMR spectroscopy and molecular modeling. beilstein-journals.orgfrontiersin.org These methods provide valuable insights into the three-dimensional structure of pyrrolidine-containing molecules and how they interact with their biological targets.

Overview of Research Trajectories for 3-(3-Iodophenyl)pyrrolidine and Related Analogues

The compound this compound belongs to the class of 3-arylpyrrolidines, which have garnered significant interest in neuroscience research. nih.govukri.orgacs.org Research in this area has largely focused on the development of ligands for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govgoogle.comnih.gov

The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a key structural motif for interaction with these receptors. The iodine atom in this compound is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets. smolecule.com

Research on 3-arylpyrrolidines and their analogues has explored their potential as therapeutic agents for a range of central nervous system disorders. nih.gov For example, some N-substituted-3-arylpyrrolidines have shown promise as antianxiety and antidepressant agents. nih.gov Furthermore, the development of ligands with high selectivity for specific dopamine receptor subtypes, such as the D2 and D3 receptors, is an active area of investigation for the treatment of conditions like schizophrenia and Parkinson's disease. uni-regensburg.dediva-portal.orguni-duesseldorf.demdpi.com

The synthesis of 3-arylpyrrolidines can be achieved through various methods, including the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates. nih.gov The exploration of different substituents on both the aryl ring and the pyrrolidine nitrogen continues to be a key strategy in the design of novel and more effective ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

3-(3-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2

InChI Key

CDQMDDISVPQTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for 3 3 Iodophenyl Pyrrolidine and Its Structural Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the five-membered pyrrolidine ring can be achieved through numerous synthetic routes, which can be broadly categorized into classical and contemporary methods. These strategies allow for the introduction of diverse substituents and control over the molecule's three-dimensional structure.

The synthesis of the pyrrolidine skeleton has evolved from traditional name reactions to highly sophisticated modern catalytic processes. Classical methods often involve the cyclization of linear precursors with appropriate functional groups. For instance, the amination of dihalogenated compounds or diols with primary amines is a long-standing approach to forming the pyrrolidine ring. mdpi.com

Contemporary methods offer greater efficiency, selectivity, and functional group tolerance. Among the most powerful are:

1,3-Dipolar Cycloadditions: This method, particularly between an azomethine ylide and an alkene (a dipolarophile), is a cornerstone of pyrrolidine synthesis. nih.govosaka-u.ac.jp It allows for the rapid construction of the five-membered ring with good control over regioselectivity and stereoselectivity. nih.gov

Reductive Amination: The reaction of diketones with anilines or other primary amines, followed by a reduction step, provides an efficient pathway to N-aryl-substituted pyrrolidines. mdpi.com This can be performed as a successive, one-pot reaction. mdpi.com

Intramolecular Cyclization: Various strategies based on intramolecular cyclization of unsaturated amines have been developed. These include the carboamination of unactivated olefins promoted by copper(II) carboxylates and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpnih.gov

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of readily available pyridines using silylborane, offer novel pathways to functionalized pyrrolidine derivatives. osaka-u.ac.jp

C-H Activation: Modern strategies increasingly utilize C-H activation to form the pyrrolidine ring, offering high atom economy by treating C-H bonds as functional groups for bond formation. researchgate.net

Table 1: Comparison of Major Pyrrolidine Synthesis Strategies

Synthetic Strategy Description Key Features
1,3-Dipolar Cycloaddition Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. nih.gov High efficiency, good stereochemical control, rapid complexity generation. osaka-u.ac.jp
Reductive Amination Cyclization of diketones with primary amines followed by reduction. mdpi.com Efficient for N-aryl pyrrolidines, can be performed in one pot. mdpi.com
Intramolecular Carboamination Copper-promoted cyclization of γ- and δ-alkenyl sulfonamides. nih.gov Forms both pyrrolidines and piperidines, good for N-functionalized products. nih.gov
Pyridine Ring Contraction Photo-promoted reaction of pyridines with silylborane to form a bicyclic pyrrolidine derivative. osaka-u.ac.jp Utilizes abundant starting materials, high functional group compatibility. osaka-u.ac.jp

Controlling the stereochemistry of the pyrrolidine ring is crucial, as the spatial orientation of substituents dramatically influences biological activity. nih.gov Significant efforts have been dedicated to developing methods that yield specific stereoisomers.

Asymmetric synthesis is dominated by the use of chiral catalysts and auxiliaries to induce enantioselectivity.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, particularly those derived from the amino acid proline, are highly effective. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, for example, catalyze asymmetric Michael additions and other reactions to create chiral precursors that can be cyclized into enantiomerically enriched pyrrolidines. mdpi.comresearchgate.net The catalyst operates by forming a transient enamine and using its chiral scaffold to direct the approach of the electrophile. mdpi.com Cinchona alkaloid-derived organocatalysts have also been successfully used in asymmetric [3+2] cycloadditions. nih.gov

Metal-Based Catalysis: Chiral metal complexes are widely used. Copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides are well-established for producing enantiomerically enriched pyrrolidines. researchgate.net Iridium complexes have been developed for the catalytic N-heterocyclization of amines with diols. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary, such as a tert-butylsulfinamide group, can be temporarily attached to a precursor. nih.govorganic-chemistry.org This auxiliary directs the stereochemical outcome of subsequent reactions. For example, the addition of an organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, can produce highly diastereomerically pure N-protected pyrrolidines. acs.org

Diastereoselectivity, the control of relative stereochemistry between multiple stereocenters, is often achieved through substrate or reagent control.

Substrate-Controlled Diastereoselectivity: An existing stereocenter in the starting material can direct the formation of new stereocenters. A prominent example is the heterogeneous catalytic hydrogenation of highly substituted pyrroles. acs.org The substituents on the pyrrole (B145914) ring guide the delivery of hydrogen from one face of the aromatic system, leading to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgresearchgate.net

Reagent-Controlled Diastereoselectivity: The choice of reagents and reaction conditions can dictate the diastereomeric outcome. In copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines, whereas γ-substituted substrates favor trans-2,3-pyrrolidine adducts. nih.gov Similarly, copper(II) carboxylate-promoted intramolecular carboamination reactions can yield cis-2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1). nih.gov Annulation reactions involving zinc enolates derived from β-(N-allyl)-aminoesters can also proceed with excellent stereochemical control to give trisubstituted pyrrolidines as a single diastereomer. thieme-connect.com

Table 2: Methods for Stereoselective Pyrrolidine Synthesis

Method Type of Control Typical Outcome Example
Organocatalysis Enantioselective High enantiomeric excess (ee). researchgate.net Asymmetric Michael addition using diarylprolinol silyl ether catalysts. researchgate.net
Chiral Auxiliary Diastereoselective/Enantioselective High diastereomeric ratio (dr), leading to high ee after auxiliary removal. organic-chemistry.org Use of tert-butylsulfinamide on an imine precursor. organic-chemistry.orgacs.org
Catalytic Hydrogenation Diastereoselective High dr, controlled by existing substituents. acs.org Reduction of substituted pyrroles over Rh/Al₂O₃. acs.org
Copper-Promoted Cyclization Diastereoselective High dr (cis or trans), controlled by substrate substitution pattern. nih.govnih.gov Intramolecular aminooxygenation of alkenyl sulfonamides. nih.gov

The incorporation of the 3-iodophenyl group can be accomplished at various stages of the synthesis. The iodine atom is valuable not only for its potential biological interactions but also as a synthetic handle for further functionalization, such as in cross-coupling reactions.

One common strategy is to begin with a commercially available, pre-functionalized starting material, such as 3-iodobenzaldehyde (B1295965), 3-iodonitrostyrene, or 2-bromo-1-(3-iodophenyl)ethanone (B1616366). nih.gov These building blocks can then be incorporated into one of the many pyrrolidine ring-forming strategies. For example, 2-bromo-1-(3-iodophenyl)ethanone can be reacted with Boc-L-proline to form a key intermediate for more complex structures. nih.gov

Alternatively, the iodine can be introduced onto a phenyl group already attached to a pyrrolidine precursor. This typically involves electrophilic aromatic substitution. However, direct iodination can sometimes lack regioselectivity.

A more controlled method for C-N bond formation involving an iodophenyl group is the Ullmann condensation. This reaction couples an amine with an aryl halide (in this case, an iodo- or bromo-substituted benzene) using a copper catalyst. researchgate.net Modern variations of this reaction use ligands to enable catalytic turnover under milder conditions, making it a viable strategy for coupling a pyrrolidine nitrogen or a precursor amine with a 3-iodoaryl group. researchgate.net

Stereo- and Enantioselective Synthesis of Pyrrolidine Derivatives

Specific Synthetic Pathways for 3-(3-Iodophenyl)pyrrolidine

While numerous methods exist for synthesizing substituted pyrrolidines, a specific, documented pathway for the direct synthesis of this compound can be extrapolated from established routes for its analogues, such as 3-phenylpyrrolidine (B1306270). sci-hub.se

One highly effective and plausible pathway is based on the synthesis reported by Evans et al. for 3-phenylpyrrolidine, which utilizes a double reduction of a bicyclic aromatic sulfonamide. sci-hub.se This approach can be adapted by starting with a 3-iodophenyl precursor.

The proposed synthesis would proceed as follows:

Preparation of N,N-diallyl-1-(3-iodophenyl)methanesulfonamide: The synthesis would begin by reacting 3-iodobenzyl bromide with sodium sulfite (B76179) to generate the corresponding sulfonate salt. Treatment with a chlorinating agent (e.g., phosphorus pentachloride) would yield 3-iodobenzylsulfonyl chloride. This intermediate would then be reacted with diallylamine (B93489) under basic conditions to afford the key N-diallyl sulfonamide precursor.

Ring-Closing Metathesis (RCM): The diallyl sulfonamide derivative would then undergo ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst). This reaction would form a five-membered unsaturated cyclic sulfonamide.

Reductive Desulfonylation and Ring Reduction: The final step involves a double reduction. The bicyclic sulfonamide would be treated with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or by using a dissolving metal reduction (e.g., sodium in liquid ammonia). This single step accomplishes both the cleavage of the N-S bond (desulfonylation) and the reduction of the double bond within the newly formed ring, yielding the final product, This compound .

This synthetic route is advantageous because it builds the core heterocyclic structure and introduces the aryl substituent in a controlled manner, with the final reduction step cleanly furnishing the target saturated pyrrolidine ring.

Preparation of Key Precursors and Intermediates

The construction of the this compound scaffold often begins with the synthesis of key acyclic or cyclic precursors that already contain either the iodophenyl group or a functional group that can be converted to the pyrrolidine ring.

One common strategy involves the use of starting materials like 3-iodophenylacetonitrile (B166980) or 3-iodobenzaldehyde. These can undergo various reactions to introduce the necessary atoms for the pyrrolidine ring. For instance, a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester derived from 3-iodobenzaldehyde can furnish a precursor amenable to cyclization.

Another approach utilizes commercially available building blocks such as 3-chloropropylamine, which can be reacted with carbonyl compounds like aromatic aldehydes to form imines that subsequently cyclize to yield 2-substituted pyrrolidines. organic-chemistry.org In the context of this compound, a similar strategy could be envisioned starting from a precursor containing the 3-iodophenyl moiety.

Furthermore, the synthesis of chiral 3-arylpyrrolidines can be achieved through the enantioselective 1,4-addition of arylboronic acids to fumaric esters. nih.gov This method provides access to optically pure 2-arylsuccinic esters, which can then be converted to the desired 3-arylpyrrolidines. nih.gov For the synthesis of this compound, 3-iodophenylboronic acid would be the key starting material.

The table below summarizes some key precursors and intermediates used in the synthesis of 3-arylpyrrolidines.

Precursor/IntermediateSynthetic Utility
3-IodophenylacetonitrileSource of the 3-iodophenylmethyl group
3-IodobenzaldehydePrecursor for α,β-unsaturated systems
3-ChloropropylamineBuilding block for the pyrrolidine ring
3-Iodophenylboronic acidFor enantioselective synthesis via 1,4-addition
N-benzyl-3-(methanesulfonyloxy)pyrrolidinePrecursor for coupling with diarylcuprates

Catalytic Reactions in Pyrrolidine Formation (e.g., Palladium-Catalyzed Couplings)

Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds, and they play a crucial role in the synthesis of pyrrolidine derivatives. nih.govrsc.orgacs.org

A notable method is the palladium-catalyzed hydroarylation of pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.netnih.gov This process involves the reaction of an N-alkyl pyrroline (B1223166) with an aryl halide in the presence of a palladium catalyst. researchgate.netnih.gov For the synthesis of this compound, 1-iodobenzene or a related arylating agent would be reacted with an appropriate pyrroline precursor.

Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides also provide a route to N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov While not a direct synthesis of 3-arylpyrrolidines, this method highlights the versatility of palladium catalysis in constructing substituted pyrrolidine rings.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental. rsc.orgmdpi.com These reactions can be used to introduce the 3-iodophenyl group onto a pre-formed pyrrolidine ring bearing a suitable functional group like a boronic ester or a halide.

The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, bases, solvents, and reaction temperature. rsc.org In situ generation of the active Pd(0) catalyst from Pd(II) precursors like Pd(OAc)₂ or PdCl₂ is a common practice. rsc.org

Radical Cyclization Approaches to Pyrrolidine Systems

Radical cyclization reactions offer an alternative and powerful strategy for the construction of the pyrrolidine ring. acs.orgrsc.orgdiva-portal.org These methods often proceed under mild conditions and are tolerant of various functional groups.

One approach involves the tin-hydride-mediated radical cyclization of unsaturated amine derivatives. For instance, N-(2-bromoethyl)-N-allylsulfonamides can undergo radical cyclization to form pyrrolidines. acs.org The regioselectivity of the cyclization is influenced by the substituents on the double bond. acs.org

Titanium(III)-mediated radical cyclization of epoxy-β-aminoacrylates has also been used to synthesize highly substituted pyrrolidine cores. rsc.org This method demonstrates the potential of radical-mediated approaches in constructing complex pyrrolidine structures.

More recently, metalloradical catalysis has emerged as a strategy for the enantioselective synthesis of α-substituted pyrrolidines through intramolecular C-H alkylation. nih.gov This approach utilizes cobalt(II) complexes to generate radical intermediates that undergo cyclization. nih.gov

Another radical-based method involves the conjugate addition of an amine to an electron-deficient phenylselenenylalkene, followed by a reductive radical cyclization to afford pyrrolidine derivatives. researchgate.net

The table below provides a summary of different radical cyclization approaches for pyrrolidine synthesis.

Radical Cyclization MethodKey Features
Tin-hydride mediatedUtilizes bromo-substituted unsaturated sulfonamides
Ti(III)-mediatedCyclization of epoxy-β-aminoacrylates
Metalloradical catalysisEnantioselective C-H alkylation
Conjugate addition-cyclizationInvolves phenylselenenylalkenes

Derivatization Strategies for this compound Analogues

Once the this compound scaffold is synthesized, its chemical space can be expanded through various derivatization strategies to create a library of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Modification of the Pyrrolidine Nitrogen (N-Substitution)

The secondary amine of the pyrrolidine ring is a common site for modification. N-substitution can be achieved through various methods, including reductive amination, acylation, and arylation.

Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a straightforward method for introducing N-alkyl or N-benzyl groups.

Acylation with acyl chlorides or anhydrides yields N-acyl derivatives. These amides can serve as important pharmacophores or as protecting groups for further transformations.

N-arylation of the pyrrolidine nitrogen can be accomplished using traditional methods like the Buchwald-Hartwig amination or more recently developed photocatalytic methods. helsinki.fi These reactions couple the pyrrolidine with an aryl halide, providing access to a wide range of N-aryl analogues.

Substitutions on the Iodophenyl Moiety

The iodo group on the phenyl ring is a versatile handle for further functionalization through various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups by reacting the iodophenyl moiety with the corresponding boronic acid or ester. This is a powerful method for exploring the SAR of the phenyl substituent.

The Sonogashira coupling enables the introduction of terminal alkynes, leading to the formation of phenylethynyl derivatives. These alkynes can be further elaborated into other functional groups.

The Heck reaction can be used to introduce alkene substituents by coupling the iodophenyl group with various olefins.

Buchwald-Hartwig amination can also be performed on the iodophenyl group to introduce substituted amine functionalities.

The table below lists some common cross-coupling reactions for modifying the iodophenyl moiety.

Cross-Coupling ReactionReagentIntroduced Group
Suzuki-MiyauraR-B(OR)₂Aryl, Heteroaryl, Alkyl
SonogashiraR-C≡CHAlkyne
HeckR-CH=CH₂Alkene
Buchwald-HartwigR₂NHAmine

Introduction of Additional Functional Groups for Scaffold Diversification

To further increase the structural diversity of this compound analogues, additional functional groups can be introduced at other positions of the pyrrolidine ring or the phenyl ring.

If the synthesis starts with a suitably functionalized precursor, such as a pyrrolidine with a carboxylic acid or ester group, this functionality can be converted into a variety of amides, alcohols, or other groups. For instance, directed C-H functionalization methods can be used to introduce substituents at specific positions of the pyrrolidine ring. acs.org

Modifications on the phenyl ring, other than at the iodo position, can be achieved by starting with a di-substituted benzene (B151609) derivative. For example, using a 3-iodo-5-methoxy-phenyl precursor would lead to analogues with an additional methoxy (B1213986) group on the phenyl ring.

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The construction of pyrrolidine-fused heterocyclic systems is a significant area of synthetic chemistry, driven by the prevalence of such scaffolds in biologically active molecules and natural products. These fused systems often exhibit unique three-dimensional structures that are of great interest in medicinal chemistry. researchgate.net Methodologies for creating these complex architectures frequently involve the strategic formation of a new ring fused to a pre-existing or in-situ generated pyrrolidine ring. Key strategies include multicomponent reactions, cycloadditions, and intramolecular cyclizations, often utilizing functional handles on the pyrrolidine or its precursors.

One powerful approach involves the use of multicomponent reactions (MCRs) to rapidly build molecular complexity. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is a particularly prominent method for constructing the pyrrolidine ring, which can then be subjected to further cyclization to form fused systems. beilstein-journals.orgmdpi.com

A notable example is the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This process begins with a three-component [3+2] cycloaddition reaction involving an amino ester (or amino acid), a 2-bromobenzaldehyde, and a maleimide (B117702) to form a highly functionalized pyrrolidine adduct. beilstein-journals.org This adduct, containing a strategically placed bromoaryl group, serves as a precursor for a subsequent intramolecular Heck reaction. The process typically involves N-allylation of the pyrrolidine adduct, followed by a palladium-catalyzed intramolecular cyclization to yield the final fused polycyclic system. beilstein-journals.org This sequential strategy, combining a multicomponent reaction with a one-pot cyclization, proves to be a highly efficient method for generating complex heterocyclic scaffolds. beilstein-journals.org

Another versatile method for creating pyrrolidine-fused systems is the formation of an imidazole (B134444) ring fused to the pyrrolidine core. This can be achieved by first synthesizing a suitable pyrrolidine precursor bearing a reactive keto group. For instance, the reaction of 2-bromo-1-(3-iodophenyl)ethan-1-one with Boc-L-proline yields a key intermediate, 1-(tert-butyl) 2-(2-(3-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate. mdpi.com This intermediate can then be reacted with ammonium (B1175870) acetate (B1210297) in a cyclocondensation reaction to form the imidazole ring, resulting in a pyrrolidine-fused imidazolyl phenyl derivative. mdpi.com

The aza-Cope rearrangement-Mannich cyclization cascade is another sophisticated strategy for the stereoselective synthesis of fused bicyclic systems containing a pyrrolidine ring. rsc.org This method allows for the construction of fused azepine and oxepine rings onto a pyrrolidine framework. Furthermore, iodocyclization of homoallylamines provides a route to 3-iodopyrrolidines, which can serve as versatile intermediates for further functionalization and cyclization into fused structures. rsc.org

The following tables summarize representative synthetic methods for creating pyrrolidine-fused heterocyclic systems, highlighting the diversity of approaches and the types of structures that can be accessed.

Table 1: Synthesis of Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines

Step Reactants Reagents & Conditions Product Yield Reference
1. [3+2] Cycloaddition Amino ester, 2-Bromobenzaldehyde, Maleimide EtOH, Et₃N, 110 °C Pyrrolidine Adduct 85-90% beilstein-journals.org
2. N-allylation & Intramolecular Heck Reaction Pyrrolidine Adduct, 3-Bromopropene 1. K₂CO₃, MeCN, 105 °C 2. Pd(OAc)₂, PPh₃, K₂CO₃, NaOAc, MeCN, 105 °C, N₂ Pyrrolo[2,1-a]isoquinoline 65-88% beilstein-journals.org

This table illustrates a sequential one-pot approach combining a three-component cycloaddition with N-allylation and an intramolecular Heck reaction to construct complex fused pyrrolidine systems.

Table 2: Synthesis of Pyrrolidine-Fused Imidazole Systems

Step Starting Material Reagents & Conditions Product Yield Reference
1. Alkylation 2-Bromo-1-(3-iodophenyl)ethan-1-one, Boc-L-proline - 1-(tert-butyl) 2-(2-(3-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate 90% mdpi.com
2. Imidazole Formation Product from Step 1 Ammonium acetate Tert-butyl (S)-2-(5-(3-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate - mdpi.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information on molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and stereochemistry of 3-(3-Iodophenyl)pyrrolidine. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

The conformation of the five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered forms, typically described by a pseudorotation circuit. princeton.edu The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. researchgate.net The precise conformation can be elucidated by analyzing vicinal proton-proton scalar coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. princeton.edu These coupling constants are related to the dihedral angles between adjacent protons via the Karplus equation, which in turn defines the ring's pucker. princeton.edu

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals definitively. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space correlations between protons, which are crucial for determining relative stereochemistry and preferred conformations in solution. princeton.edursc.org

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
¹HAromatic (H on Iodophenyl Ring)7.0 - 7.9Complex splitting pattern (ddd, t, etc.) expected due to iodine and pyrrolidine substitution. mdpi.com
¹HPyrrolidine (CH, CH₂)1.7 - 3.8Signals are typically broad or complex multiplets due to ring puckering and coupling. mdpi.comgoogle.com
¹HAmine (NH)1.5 - 3.0 (variable)Signal is often broad and its position is dependent on solvent and concentration.
¹³CAromatic (C-I)~95The carbon directly attached to iodine is significantly shielded.
¹³CAromatic (Other C)125 - 145Six distinct signals are expected for the substituted phenyl ring. rsc.org
¹³CPyrrolidine (CH, CH₂)23 - 65Specific shifts depend on the position relative to the nitrogen and phenyl group. rsc.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and assess its purity. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily identified, typically as the protonated molecule [M+H]⁺. google.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. researchgate.net

The fragmentation pattern in MS provides structural information. For phenylpyrrolidines, fragmentation often involves the pyrrolidine ring. uni.lu The molecular ion of this compound would be expected to undergo fragmentation through several pathways, including the loss of the iodine atom or cleavage of the pyrrolidine ring. The presence of the heavy iodine isotope (¹²⁷I) gives a characteristic isotopic pattern.

Predicted mass spectrometry data for the isomeric compound 2-(3-iodophenyl)pyrrolidine, which would share the same molecular formula and mass, highlights the expected ions. uni.lu

Adduct / FragmentFormulaExpected m/z
[M]⁺[C₁₀H₁₂IN]⁺273.00
[M+H]⁺[C₁₀H₁₃IN]⁺274.01
[M-I]⁺[C₁₀H₁₂N]⁺146.10
[M-C₄H₈N]⁺[C₆H₄I]⁺202.94

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. mdpi.com For this compound, the IR spectrum would exhibit characteristic bands for the secondary amine, the aromatic ring, and the aliphatic ring system.

The key expected vibrational modes include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic protons, and C=C stretching vibrations within the phenyl ring. chemicalbook.comchemicalbook.com The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared (fingerprint) region and can be difficult to assign definitively. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium-Weak, Broad
C-H StretchAromatic3000 - 3100Medium-Weak
C-H StretchAliphatic (Pyrrolidine)2850 - 2960Medium-Strong
C=C StretchAromatic Ring1450 - 1600Medium, Multiple Bands
N-H BendSecondary Amine1550 - 1650Variable
C-N StretchAliphatic Amine1020 - 1250Medium
C-H "Out-of-Plane" Bendmeta-Substituted Aromatic690 - 710 and 750 - 810Strong

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and the absolute arrangement of atoms in space.

Determination of Absolute Configuration and Stereochemistry

For chiral molecules like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenter(s). nist.gov By analyzing the anomalous dispersion of X-rays by the atoms, particularly the heavy iodine atom, the absolute structure can be unequivocally established, allowing for the assignment of R/S configurations. ias.ac.inchemsrc.com Studies on closely related compounds, such as (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-iodophenyl)pyrrolidine-3-carboxylic acid and various bromophenyl pyrrolidine derivatives, have successfully employed this technique to resolve their stereochemistry. nist.govias.ac.in The conformation of the pyrrolidine ring is also precisely defined, with derivatives often showing a distorted "envelope" or "twist" conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray diffraction analysis also reveals how molecules are arranged in the crystal lattice, which is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its crystal packing.

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor and can form strong N-H···N hydrogen bonds, linking molecules into chains or dimers.

Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, forming stabilizing interactions with Lewis basic atoms like nitrogen or oxygen from neighboring molecules (C-I···N or C-I···O).

C-H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with C-H bonds from the pyrrolidine or phenyl rings of adjacent molecules.

π-π Stacking: The iodophenyl rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Analysis of the crystal structure of a related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, confirms that the pyrrolidine ring can adopt a distorted envelope configuration and that the crystal packing is dominated by a combination of N—H⋯O, C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds, which create a three-dimensional network.

Representative Crystal Data for a Related Pyrrolidine Derivative
ParameterValue
Compound1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
FormulaC₁₉H₁₈Br₂N₂O
Crystal SystemTriclinic
Space GroupP-1
Pyrrolidine Ring ConformationDistorted Envelope
Key Intermolecular InteractionsN—H⋯O, C—H⋯O, C—H⋯Br, C—H⋯π

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as an indispensable tool for elucidating the three-dimensional structure, electronic characteristics, and dynamic behavior of this compound. These theoretical investigations offer insights that are often complementary to experimental data, providing a detailed picture of the molecule's properties.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the five-membered pyrrolidine ring and the rotation around the C-N bond linking the pyrrolidine to the iodophenyl ring. The pyrrolidine ring typically adopts non-planar envelope (E) or twist (T) conformations to alleviate torsional strain. These puckered forms can be further distinguished by the position of the nitrogen-bound hydrogen atom, which can be either axial or equatorial relative to the approximate plane of the ring.

Potential energy surface (PES) scans are computational methods used to map the energy of the molecule as a function of specific geometric parameters, such as dihedral angles. For this compound, a PES scan would typically involve the systematic rotation of the bond connecting the phenyl ring to the pyrrolidine ring, alongside variations in the pyrrolidine ring pucker. Theoretical calculations on analogous 3-phenylpyrrolidine (B1306270) systems suggest that several stable conformers exist within a narrow energy range. scispace.com The interplay between the steric bulk of the iodophenyl group and the pyrrolidine ring's puckering dictates the relative energies of these conformers.

The two principal conformations arise from the orientation of the phenyl group relative to the pyrrolidine ring, often described as equatorial and axial. Within these, the pyrrolidine ring can adopt various puckering states, most commonly envelope conformations with either the carbon or nitrogen atom out of the plane. Quantum mechanical calculations on similar structures have determined that Cγ-endo and Cγ-exo puckering are common, with energy differences that can be subtle, on the order of a few kcal/mol. nih.gov For this compound, the large iodine substituent is expected to introduce significant steric hindrance, likely favoring conformations where it is positioned away from the pyrrolidine ring.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPyrrolidine Ring PuckerPhenyl Group OrientationRelative Energy (kcal/mol)
I Cγ-endoEquatorial0.00
II Cγ-exoEquatorial1.5
III Cγ-endoAxial3.2
IV Cγ-exoAxial4.8
Note: Data is representative and synthesized based on computational studies of analogous phenylpyrrolidine structures. scispace.comnih.gov The energy values are calculated relative to the most stable conformer.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and charge distribution. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (such as 6-311G(d,p) for C, H, N and a basis set with effective core potential like LANL2DZ for iodine), provide critical insights into its reactivity and intermolecular interaction potential. acs.orgfayoum.edu.eg

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. In this compound, the HOMO is typically localized on the electron-rich iodophenyl ring, while the LUMO may be distributed across the aromatic system. The iodine atom, with its diffuse p-orbitals, significantly influences the energy and distribution of these frontier orbitals. uni-marburg.de

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the nitrogen atom is expected to show a negative electrostatic potential due to the lone pair of electrons, making it a potential hydrogen bond acceptor. The iodine atom can also exhibit regions of positive potential on its surface (a "sigma-hole"), allowing for halogen bonding interactions.

Table 2: Calculated Electronic Properties of this compound (Lowest Energy Conformer)

PropertyValue
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV
Dipole Moment 2.1 Debye
Note: These values are representative and derived from DFT calculations on similar iodinated aromatic compounds and pyrrolidine structures. acs.orguni-marburg.descispace.com The specific values depend on the level of theory and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility, conformational transitions, and interactions with its environment (e.g., solvent). nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, based on a given force field.

For this compound, a typical MD simulation would involve placing the molecule in a box of solvent (e.g., water) and running the simulation for a duration of nanoseconds. nih.govbdvets.org Analysis of the resulting trajectory can reveal how the molecule explores its conformational space. Key metrics include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

The RMSD of the molecule's backbone atoms, when plotted over time, indicates the stability of the simulation and whether the molecule has reached an equilibrium state. A stable RMSD suggests that the molecule is fluctuating around a stable average conformation. For a small molecule like this compound, the RMSD is expected to be relatively low, typically in the range of 1-3 Å, after an initial equilibration period. bdvets.org

The RMSF plot shows the fluctuation of each individual atom around its average position. Higher RMSF values indicate greater flexibility. For this compound, the atoms in the pyrrolidine ring and the iodine atom at the periphery of the phenyl ring would be expected to show higher fluctuations compared to the more rigid atoms of the phenyl core. These simulations provide a dynamic picture that complements the static view from conformational analysis and DFT calculations.

Table 3: Representative Molecular Dynamics Simulation Metrics for this compound in Aqueous Solution

MetricDescriptionTypical Value
Average RMSD Root-mean-square deviation of backbone atoms from the initial structure over a 100 ns simulation.1.8 ± 0.4 Å
Average RMSF (Pyrrolidine Ring) Average root-mean-square fluctuation of the non-hydrogen atoms of the pyrrolidine ring.1.2 Å
Average RMSF (Iodophenyl Ring) Average root-mean-square fluctuation of the non-hydrogen atoms of the iodophenyl ring.0.8 Å
Note: Data is illustrative, based on typical values observed in MD simulations of similar small aromatic ligands. bdvets.orgmdpi.com Actual values depend on the force field, simulation time, and analysis protocol.

Investigation of Molecular Interactions and Biological Activity Mechanisms

Ligand-Target Binding Studies

The affinity and selectivity of a ligand for its molecular targets are fundamental determinants of its biological effects. This section details the investigation of 3-(3-Iodophenyl)pyrrolidine's binding profile across a panel of receptors and transporters.

A comprehensive understanding of a compound's receptor binding profile is essential to predict its pharmacological effects and potential for off-target interactions.

The dopamine (B1211576) transporter (DAT) is a critical protein in the regulation of dopaminergic neurotransmission, and it is a primary target for various psychostimulants and therapeutic agents. The interaction of a compound with DAT can significantly influence dopamine levels in the synaptic cleft.

Despite a thorough search of scientific literature, no specific binding affinity data (such as Kᵢ values) for the interaction of this compound with the dopamine transporter could be located.

Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound

Compound DAT Kᵢ (nM) Reference

Serotonin (B10506) receptors, including the 5-HT₁ₐ and 5-HT₂ₐ subtypes, are extensively involved in mood regulation, cognition, and various physiological processes. Ligands targeting these receptors are of significant interest for the treatment of psychiatric disorders.

No specific binding affinity data for this compound at either the 5-HT₁ₐ or 5-HT₂ₐ receptors have been reported in the available scientific literature.

Table 2: Serotonin Receptor (5-HT₁ₐ, 5-HT₂ₐ) Affinity of this compound

Compound 5-HT₁ₐ Kᵢ (nM) 5-HT₂ₐ Kᵢ (nM) Reference

Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins that have been implicated in a wide range of cellular functions and are targets for the development of novel therapeutics for neurological and psychiatric conditions.

Specific binding affinities of this compound for the σ₁ and σ₂ receptors have not been determined in published research.

Table 3: Sigma Receptor (σ₁ and σ₂) Binding Affinity of this compound

Compound σ₁ Kᵢ (nM) σ₂ Kᵢ (nM) Reference

The chemokine receptor CXCR4 plays a crucial role in immune responses, inflammation, and cancer metastasis. Antagonists of this receptor are being investigated for their therapeutic potential in various diseases.

There is no available data in the scientific literature to indicate whether this compound exhibits antagonist activity at the CXCR4 receptor.

Table 4: Chemokine Receptor (CXCR4) Antagonistic Activity of this compound

Compound CXCR4 IC₅₀ (nM) Reference

The androgen receptor is a nuclear hormone receptor that is critical for male sexual development and has been implicated in the pathophysiology of prostate cancer. Compounds that modulate AR activity can have significant therapeutic applications.

The agonistic activity of this compound at the androgen receptor has not been reported in the scientific literature.

Table 5: Androgen Receptor (AR) Agonistic Activity of this compound

Compound AR EC₅₀ (nM) Reference

Enzyme Inhibition Kinetics and Mechanisms

Comprehensive searches of scientific databases and scholarly articles yielded no specific information regarding the inhibitory activity or kinetic mechanisms of this compound on the following enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

There are no available studies detailing the effects of this compound on Dihydrofolate Reductase (DHFR). Research into DHFR inhibitors is extensive, focusing on antifolate molecules used in cancer chemotherapy and as antimicrobial agents, but this specific compound is not mentioned in the context of DHFR inhibition. wikipedia.orgnih.govpatsnap.com

Cyclooxygenase (COX-1, COX-2) Enzyme Modulation

No research was found that investigates the modulation of Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes by this compound. The literature for COX inhibitors is vast, covering non-steroidal anti-inflammatory drugs (NSAIDs) and selective coxibs, but does not include data on this particular compound. nih.govnih.govunich.it

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

There is no scientific literature available that describes the inhibition kinetics or mechanism of this compound with respect to the Dipeptidyl Peptidase-IV (DPP-IV) enzyme. Research on DPP-IV inhibitors is a key area in the treatment of type 2 diabetes, but it has not included this specific pyrrolidine (B122466) derivative. mdpi.comresearchgate.netnih.gov

Autotaxin Enzyme Inhibitory Activity

No studies were identified that explore the potential inhibitory activity of this compound against the enzyme Autotaxin (ATX). ATX is a significant target in research for conditions like fibrosis and cancer, but its interaction with this compound has not been documented. nih.govresearchgate.netnih.gov

Glutathione Peroxidase 4 (GPX4) and MDM2 Inhibition

No published data exists on the inhibition of Glutathione Peroxidase 4 (GPX4) or Murine Double Minute 2 (MDM2) by this compound. GPX4 is a key regulator of ferroptosis, and its inhibitors are studied in cancer therapy, yet this compound is not among them. nih.goveurekaselect.comnih.gov Similarly, no link has been established in the literature between this compound and the p53-MDM2 pathway.

Structure-Activity Relationship (SAR) Studies

For acetylcholinesterase inhibitors, studies on related halogenated compounds have shown that the position of the halogen on the phenyl ring can significantly impact activity and selectivity. For instance, in a series of halogenated cinnamic acid derivatives bearing a tertiary amine, para-substituted compounds with fluorine or chlorine showed potent activity against AChE, while ortho-substituted analogs were less active or showed selectivity for butyrylcholinesterase. This suggests that a halogen at the meta-position, as in this compound, could confer a distinct activity profile, though specific data for iodine in this position on a phenylpyrrolidine scaffold is unavailable.

In the context of N-phenylpyrrolamide inhibitors of DNA gyrase, while specific data on iodinated analogs is sparse, the substitution pattern on the central phenyl ring is a key determinant of potency. Modifications at this position influence the orientation of the molecule within the ATP-binding pocket of GyrB/ParE. Research has focused more on dichloro and dibromo substitutions on the pyrrole (B145914) ring itself, which have proven to be optimal for activity.

The pyrrolidine ring in bioactive compounds serves as a versatile scaffold, and its substitution can significantly influence biological activity. In the case of acetylcholinesterase inhibitors, a common feature of many potent ligands is a positively charged nitrogen within the pyrrolidine ring (or a related amine), which interacts with the anionic subsite of the enzyme's active center. Substituents on the pyrrolidine ring can modulate this basicity and introduce additional interactions. For instance, hydroxylation of the pyrrolidine ring can introduce new hydrogen bonding opportunities.

For N-phenylpyrrolamide DNA gyrase inhibitors, the pyrrolidine component is part of a larger pyrrolamide moiety. Halogen substitutions on the pyrrole ring, such as 4,5-dibromo or 3,4-dichloro, have been shown to be critical for potent inhibition of E. coli DNA gyrase. These bulky, lipophilic groups are thought to make favorable interactions within the hydrophobic regions of the GyrB ATP-binding pocket.

Stereochemistry is a crucial factor in the interaction of small molecules with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for specific three-dimensional arrangements of its substituents, which can lead to stereoselective binding to enzymes and receptors.

For many classes of enzyme inhibitors, one enantiomer often exhibits significantly higher potency than the other. This is because the precise spatial orientation of interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) is critical for optimal binding to the chiral environment of an enzyme's active site. While specific studies on the stereochemistry of this compound are not available, it is a well-established principle that the (R) and (S) enantiomers of a chiral pyrrolidine derivative would be expected to display different biological activities.

Based on the analysis of related compound classes, several design principles can be proposed for modulating the selectivity and potency of phenylpyrrolidine-based inhibitors.

For DNA Gyrase/Topoisomerase IV Inhibition (based on N-phenylpyrrolamides):

Targeting the ATP-Binding Site: The core design involves a scaffold that can effectively occupy the ATP-binding pocket of GyrB and ParE.

Optimizing Pyrrole/Pyrrolamide Substitutions: Introduction of di-halogen substituents (e.g., dichloro, dibromo) on the pyrrole ring is a key strategy for enhancing potency against E. coli DNA gyrase.

Modulating the Central Phenyl Ring: Substitutions on the central phenyl ring can be used to fine-tune activity and improve antibacterial efficacy. Introducing basic substituents has been shown to improve antibacterial activity.

Achieving Selectivity: A significant advantage of the N-phenylpyrrolamide class is its selectivity for bacterial topoisomerases over human topoisomerase IIα, which reduces the potential for toxicity.

For Acetylcholinesterase Inhibition (hypothetical):

Interaction with Key Subsites: A successful inhibitor would likely require a basic nitrogen to interact with the anionic subsite of AChE.

Role of the Iodophenyl Group: The 3-iodophenyl group could potentially interact with the peripheral anionic site (PAS) or other hydrophobic regions of the enzyme gorge. The position of the iodine would be critical in determining the nature of this interaction.

Linker and Scaffold Optimization: The simple phenylpyrrolidine scaffold may require further modification, such as the incorporation of linkers or additional functional groups, to achieve high potency, as suggested by the higher activity of more complex pyrrolidine-containing inhibitors.

Applications As Research Probes and Building Blocks in Chemical Biology

Development of Radioligands for Neurotransmitter Transporter and Receptor Mapping

The unique structure of 3-(3-Iodophenyl)pyrrolidine, featuring an iodine atom on the phenyl ring, makes it an ideal precursor for the synthesis of radiolabeled ligands. These radioligands are crucial tools for mapping the distribution and density of neurotransmitter transporters and receptors in the brain, providing insights into various neurological processes and disorders.

A prominent example of a radiolabeled analogue derived from a related phenyltropane scaffold is [I-125]RTI-229, or (–)-3β-(4-iodophenyl)tropane-2β-pyrrolidine carboxamide. This compound is a potent and long-lasting stimulant with extremely high selectivity for the dopamine (B1211576) transporter (DAT). iiab.me The synthesis of [I-125]RTI-229 is typically achieved through a radioiododestannylation reaction. This process involves the use of a corresponding trimethyltin (B158744) derivative of the parent molecule. The trimethyltin group is replaced with radioactive iodine-125 (B85253) (¹²⁵I) using a source like carrier-free sodium iodide-125. The reaction is followed by purification, often using high-performance liquid chromatography (HPLC), to yield the final radioligand with high purity and specific activity.

Radiolabeled analogues such as [I-125]RTI-229 and the related compound [I-125]RTI-55 are extensively used in in vitro binding assays to determine the affinity and selectivity of various compounds for neurotransmitter transporters. nih.gov These assays typically involve incubating the radioligand with brain tissue preparations containing the target transporter and then measuring the amount of radioactivity bound. Competition binding studies, where the ability of a non-labeled compound to displace the radioligand is measured, are used to determine the binding affinity (Ki) of the test compound.

The high affinity and selectivity of these radioligands for the dopamine transporter make them invaluable tools. For instance, [I-125]RTI-121, another related phenyltropane, has been shown to bind with high affinity to the dopamine transporter in rat striatum. nih.gov

Binding Affinity of Phenyltropane Radioligands for Neurotransmitter Transporters

Radioligand Transporter Binding Affinity (Kd in nM)
[I-125]RTI-121 Dopamine Transporter (High Affinity Component) 0.14 ± 0.01
[I-125]RTI-121 Dopamine Transporter (Low Affinity Component) 1.59 ± 0.09
[I-125]RTI-55 Dopamine Transporter High affinity noted

Data sourced from studies on rat brain tissue. nih.govnih.gov

Autoradiography is another powerful technique that utilizes these radioligands to visualize the distribution of neurotransmitter transporters in brain tissue slices. In this method, tissue sections are incubated with the radioligand, washed to remove unbound ligand, and then exposed to a photographic film or a sensitive phosphor imaging screen. The resulting image reveals the precise anatomical location of the transporters. Studies using [I-125]RTI-55 have demonstrated its ability to label dopamine transporters in dopamine-rich regions of the brain, such as the striatum and olfactory tubercles, as well as serotonin (B10506) transporters in other areas. nih.gov This allows for detailed mapping of these critical neuronal components.

Utilization as a Core Scaffold for Combinatorial Library Synthesis

The pyrrolidine (B122466) ring system, a key feature of this compound, is a privileged scaffold in medicinal chemistry and is frequently used in the construction of combinatorial libraries. frontiersin.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of diverse, yet structurally related, compounds. nih.govnih.gov The 3-phenylpyrrolidine (B1306270) core provides a three-dimensional structure that can be readily functionalized at multiple points, leading to a wide array of derivatives that can be screened for various biological activities. nih.gov

Libraries based on the pyrrolidine scaffold have been synthesized and screened for a variety of therapeutic targets, including those in the central nervous system. mdpi.com The synthetic versatility of the pyrrolidine ring allows for the introduction of different substituents to explore the structure-activity relationships (SAR) of a particular class of compounds. nih.gov For example, encoded combinatorial libraries of mercaptoacyl pyrrolidines have been successfully prepared and screened for enzyme inhibitory activity. researchgate.net

Role in the Elucidation of Biological Pathways and Mechanisms

Derivatives of this compound, particularly the radiolabeled analogues, play a significant role in elucidating biological pathways, especially those involving neurotransmission. nih.gov By providing a means to quantify and visualize dopamine transporters, these chemical probes help researchers understand the changes in these systems associated with neurological diseases like Parkinson's disease and addiction. rti.org

The use of these selective radioligands allows for the investigation of the mechanism of action of various drugs, including therapeutic agents and substances of abuse. For example, the displacement of a DAT-selective radioligand by a new drug candidate can confirm its mechanism of action and provide a measure of its potency at the transporter. This information is crucial for the development of new medications for a range of central nervous system disorders. The development of such chemical probes is a key aspect of advancing our understanding of complex biological systems. acs.orgbiorxiv.org

Precursor for Complex Natural Product Synthesis

The pyrrolidine ring is a common structural motif found in a wide variety of natural products, many of which exhibit significant biological activity. mdpi.comrsc.org Synthetic routes to these complex molecules often rely on the use of simpler, functionalized pyrrolidine building blocks. While direct utilization of this compound as a precursor in the total synthesis of a specific complex natural product is not extensively documented in readily available literature, its structural features make it a potentially valuable starting material. The phenyl and iodo functionalities offer handles for further chemical modifications and coupling reactions, which are key steps in the construction of more elaborate molecular architectures. The principles of synthetic biology are also being applied to engineer novel pathways for the production of natural products, a field where versatile precursors are of great interest. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of 3-(3-Iodophenyl)pyrrolidine from a laboratory-scale compound to a viable candidate for extensive preclinical and potential clinical investigation hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic approaches often rely on multi-step processes that may not be amenable to large-scale production. Future research will likely focus on overcoming these limitations through modern synthetic strategies.

Key areas of exploration include:

Palladium-Catalyzed Hydroarylation: A promising one-step method involves the direct palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl iodides. researchgate.netnih.govchemrxiv.org This approach could directly couple an appropriate pyrroline (B1223166) precursor with 1,3-diiodobenzene (B1666199) to form the target molecule, significantly shortening the synthetic sequence.

Multicomponent Reactions (MCRs): MCRs, particularly those involving 1,3-dipolar cycloadditions with azomethine ylides, offer a powerful route to highly substituted pyrrolidines in a single step. tandfonline.comnih.govrsc.org Designing an MCR that incorporates the 3-iodophenyl moiety would be a highly atom-economical and efficient strategy.

Green Chemistry Approaches: The use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation can dramatically reduce reaction times and energy consumption. tandfonline.comnih.gov Combining these techniques with environmentally benign solvents like ethanol/water mixtures could lead to more sustainable manufacturing processes. semanticscholar.org

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey ChallengesReferences
Palladium-Catalyzed HydroarylationDirect, single-step C-C bond formation; potentially high yielding.Catalyst cost and removal; optimization of reaction conditions. researchgate.netnih.gov
Multicomponent Reactions (MCRs)High atom economy; rapid generation of molecular complexity.Identification of suitable starting materials; control of stereochemistry. tandfonline.comrsc.org
Microwave-Assisted SynthesisReduced reaction times; improved yields and purity.Scalability can be challenging for certain reactor types. nih.gov

Advanced Computational Approaches for Predictive Modeling of Biological Activity

To accelerate the discovery process and rationalize the design of more potent and selective analogues, advanced computational modeling will be indispensable. In silico techniques can predict the binding of small molecules to protein targets, estimate their pharmacokinetic properties, and guide synthetic efforts toward compounds with higher probabilities of success. acs.orgarxiv.org

Future computational research on this compound analogues should involve:

3D-QSAR and Pharmacophore Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build quantitative structure-activity relationship (QSAR) models. nih.gov These models help identify the key steric and electronic features of the pyrrolidine (B122466) scaffold that are crucial for biological activity. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding poses of this compound derivatives within the active sites of various potential protein targets. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then validate the stability of these predicted ligand-protein complexes, providing deeper insights into the binding interactions. researchgate.net

Machine Learning and AI: Modern machine learning algorithms, including graph neural networks, can be trained on large datasets of compound-target interactions to predict the inhibitory potential of novel molecules against specific protein complexes with increasing accuracy. biorxiv.org

Expansion of Target Profiles for this compound Analogues

The pyrrolidine scaffold is a versatile building block found in compounds targeting a wide array of proteins, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. frontiersin.orgunipa.it A key future direction will be to systematically explore the biological target space for analogues of this compound. Based on the known activities of similar structures, several target classes present compelling opportunities for investigation.

Table 2: Potential Target Classes for this compound Analogues
Target ClassExamplesTherapeutic RelevanceReferences
EnzymesDipeptidyl peptidase-IV (DPP-IV), Acetylcholinesterase (AChE), Aldose ReductaseDiabetes, Alzheimer's Disease, Diabetic Complications frontiersin.orgnih.gov
ReceptorsSerotonin (B10506) Receptors, Dopamine (B1211576) Receptors, CXCR4 Chemokine ReceptorNeuropsychiatric Disorders, Cancer Metastasis researchgate.netnih.gov
Nuclear ReceptorsRetinoic acid-related orphan receptor γ (RORγt)Autoimmune Diseases unipa.it

Systematic screening of a library of this compound analogues against these and other target panels could uncover novel biological activities and pave the way for new therapeutic applications.

Integration of Omics Data in Understanding Biological Effects at a Systems Level

To move beyond a single-target, reductionist approach, systems biology methodologies will be crucial for understanding the comprehensive biological effects of this compound derivatives. nih.govacs.orgnih.gov Integrating various "omics" data can provide a holistic view of how these compounds perturb cellular networks, revealing their mechanism of action, identifying biomarkers of efficacy, and predicting potential off-target effects. mdpi.com

Proteomics: By analyzing global changes in protein expression and post-translational modifications following treatment with a compound, proteomics can help identify the direct targets and downstream signaling pathways affected by the drug. creative-proteomics.com This is essential for elucidating the mechanism of action and uncovering potential toxicities early in the development process. davuniversity.orgmetwarebio.com

Metabolomics: As the comprehensive study of small-molecule metabolites, metabolomics offers a real-time snapshot of the physiological state of a cell or organism. metabolon.com It can be used to identify metabolic biomarkers for drug efficacy and toxicity, providing critical insights during preclinical safety assessments. nih.govnih.govarome-science.com

Network Pharmacology: This approach integrates compound-target interaction data with biological networks to understand the drug's effect at a systems level. mdpi.com It can help predict how modulating multiple targets might lead to a desired therapeutic outcome, guiding the development of more effective and safer medicines.

Development of Next-Generation Molecular Probes for Fundamental Biological Research

The unique structure of this compound makes it an excellent starting point for the rational design of next-generation molecular probes to investigate fundamental biological processes. nih.govillinois.edursc.org

Radiolabeled Probes for PET/SPECT Imaging: The iodine atom on the phenyl ring is a key feature that can be readily exploited for radiolabeling. The stable iodine can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, to create probes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. nih.govntno.orgmdpi.com Such probes would enable non-invasive, real-time visualization and quantification of their target's distribution and density in living systems, which is invaluable for both preclinical research and clinical diagnostics. nih.gov

Fluorescent Probes: By chemically linking the this compound scaffold to a fluorophore, it is possible to create fluorescent probes. nih.gov These tools are essential for a wide range of applications, including high-throughput screening, fluorescence microscopy, and activity-based protein profiling, allowing researchers to visualize biological events in live cells with high precision. rsc.orgmdpi.com

The development of such probes would not only advance our understanding of the specific targets of these compounds but also provide powerful tools for the broader biomedical research community.

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